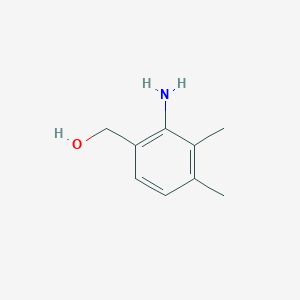
2-Amino-3,4-dimethylbenzyl Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,4-dimethylbenzyl Alcohol is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups and an amino group
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-3,4-dimethylbenzyl Alcohol can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 2-nitro-3,4-dimethylbenzyl alcohol using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.
Reductive Amination: Another method is the reductive amination of 3,4-dimethylbenzaldehyde with ammonia or an amine, followed by reduction with a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and catalyst, as well as reaction temperature and pressure, are critical factors in the industrial synthesis.
化学反応の分析
Types of Reactions
2-Amino-3,4-dimethylbenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 2-amino-3,4-dimethylbenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides, or other electrophiles.
Major Products
Oxidation: 2-Amino-3,4-dimethylbenzaldehyde, 2-Amino-3,4-dimethylbenzoic acid.
Reduction: 2-Amino-3,4-dimethylbenzylamine.
Substitution: Various amides and sulfonamides.
科学的研究の応用
2-Amino-3,4-dimethylbenzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-3,4-dimethylbenzyl Alcohol involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the alcohol group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3,4-dimethylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
2-Amino-3,4-dimethylbenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
2-Amino-3,4-dimethylbenzylamine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness
2-Amino-3,4-dimethylbenzyl Alcohol is unique due to the presence of both an amino group and an alcohol group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(2-amino-3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5,10H2,1-2H3 |
InChIキー |
YBMWGIBFSWRRBY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
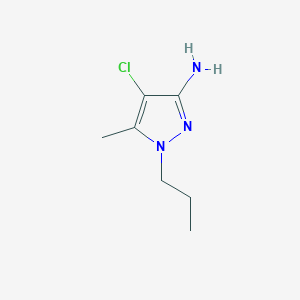
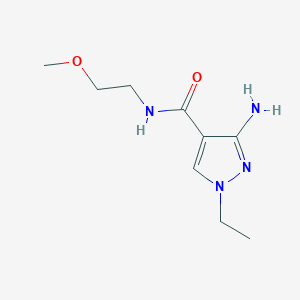
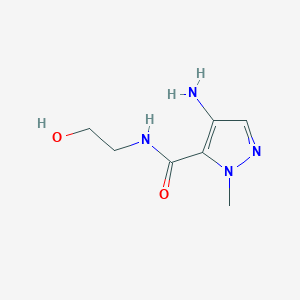
![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
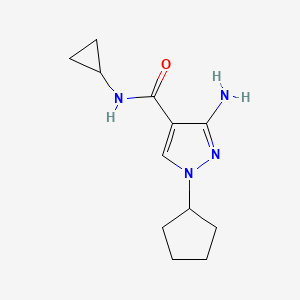
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)

![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)
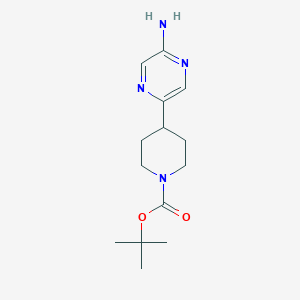
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11734250.png)
